Methyl phenyl[(propan-2-ylcarbamoyl)amino]acetate
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Overview
Description
. This compound is characterized by its unique chemical structure, which includes a methyl ester group, a phenyl ring, and a carbamoyl group attached to an amino acid derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl phenyl[(propan-2-ylcarbamoyl)amino]acetate typically involves the reaction of phenylacetic acid derivatives with isopropyl carbamate under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography techniques .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl phenyl[(propan-2-ylcarbamoyl)amino]acetate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of a suitable base.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in polar solvents.
Major Products Formed
The major products formed from these reactions include various substituted phenylacetic acid derivatives, reduced amines, and esterified products .
Scientific Research Applications
Methyl phenyl[(propan-2-ylcarbamoyl)amino]acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of various industrial compounds
Mechanism of Action
The mechanism by which Methyl phenyl[(propan-2-ylcarbamoyl)amino]acetate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Phenylacetone: An organic compound with a similar phenyl ring structure but different functional groups.
Methyl benzyl ketone: Another compound with a phenyl ring and a ketone group, differing in its chemical reactivity and applications.
Uniqueness
Methyl phenyl[(propan-2-ylcarbamoyl)amino]acetate is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
methyl 2-phenyl-2-(propan-2-ylcarbamoylamino)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-9(2)14-13(17)15-11(12(16)18-3)10-7-5-4-6-8-10/h4-9,11H,1-3H3,(H2,14,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTVJVWBSKHEFDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NC(C1=CC=CC=C1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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